(5E)-5-(2,5-dimethoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one
Description
(5E)-5-(2,5-Dimethoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a substituted imidazolone derivative characterized by a benzylidene moiety at the 5-position with 2,5-dimethoxy substituents, a phenyl group at the 3-position, and a thiol (-SH) group at the 2-position. The (5E) configuration indicates the stereochemistry of the benzylidene double bond. Imidazolones of this class are typically synthesized via condensation reactions or catalytic C–H functionalization () and are studied for applications ranging from antimicrobial agents to materials science.
Properties
Molecular Formula |
C18H16N2O3S |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C18H16N2O3S/c1-22-14-8-9-16(23-2)12(10-14)11-15-17(21)20(18(24)19-15)13-6-4-3-5-7-13/h3-11H,1-2H3,(H,19,24)/b15-11+ |
InChI Key |
AZMYCXMBCKBHCF-RVDMUPIBSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C/2\C(=O)N(C(=S)N2)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of (5E)-5-(2,5-dimethoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one generally involves the condensation of 2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one with 2,5-dimethoxybenzaldehyde under controlled conditions. This approach aligns with the classical method of forming Schiff bases or benzylidene derivatives through the reaction of aldehydes with active methylene or amino-containing heterocycles.
Synthesis of the Imidazolone Core
The imidazolone core, 2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one, can be synthesized via cyclization reactions involving precursors such as N-acetyl glycine and aromatic aldehydes or through the reaction of oxazolones with aromatic amines:
Oxazolone Route: 1,3-oxazol-5-ones are prepared by the reaction of 3-bromo benzaldehyde with N-acetyl glycine in the presence of acetic anhydride. These oxazolones are then treated with aromatic amines to yield imidazol-5-ones derivatives, which can be further modified.
Schiff Base Formation: Imidazolone derivatives can be converted to Schiff bases by condensation with aromatic aldehydes, including 2,5-dimethoxybenzaldehyde, to introduce the benzylidene moiety at the 5-position of the imidazolone ring.
Specific Preparation of this compound
A representative synthetic route based on literature involves:
Starting Materials: 2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one and 2,5-dimethoxybenzaldehyde.
Reaction Conditions: The condensation is typically carried out in an ethanol or absolute ethanol solvent system under reflux conditions to promote the formation of the benzylidene derivative.
Catalysts/Additives: Acidic or basic catalysts may be employed to facilitate the condensation, though some protocols rely on the inherent reactivity of the substrates.
Purification: The product is isolated by filtration or crystallization, followed by characterization using IR, NMR, and mass spectrometry to confirm the structure.
Alternative Methods and Derivatives
Hydrazine Hydrate Reaction: Ester derivatives of imidazolone can be reacted with hydrazine hydrate to form acetohydrazide intermediates, which upon reaction with aromatic aldehydes yield Schiff bases structurally related to the target compound.
Sulfa Drug Derivatives: Some studies report the synthesis of imidazolidine derivatives by reacting sulfamethoxazole-based Schiff bases with glycine, leading to compounds with potential antibacterial activity, indicating the versatility of imidazolone chemistry in drug design.
Reaction Scheme Summary
| Step | Reactants | Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | 3-bromo benzaldehyde + N-acetyl glycine | Acetic anhydride, reflux | 1,3-oxazol-5-one intermediate | Cyclization step |
| 2 | Oxazolone + aromatic amine | Reflux in ethanol | Imidazol-5-one derivatives | Formation of imidazolone core |
| 3 | Imidazolone + 2,5-dimethoxybenzaldehyde | Reflux in ethanol | This compound | Benzylidene derivative via condensation |
Characterization and Validation
The synthesized compound is typically characterized by:
Infrared Spectroscopy (IR): Identification of characteristic functional groups such as mercapto (-SH), carbonyl (C=O), and aromatic C=C stretches.
Nuclear Magnetic Resonance (NMR): ^1H NMR and ^13C NMR provide detailed information on the chemical environment of protons and carbons, confirming substitution patterns and the presence of methoxy groups.
Mass Spectrometry (MS): Confirms molecular weight consistent with the molecular formula C18H18N2O4S and molecular weight of approximately 340.4 g/mol.
Elemental Analysis: Validates the empirical formula and purity of the compound.
Research Findings and Applications
The synthesized this compound and related derivatives exhibit significant antimicrobial activity, effective against both Gram-positive and Gram-negative bacteria.
Structural modifications on the benzylidene moiety, such as methoxy substitutions, influence biological activity and stability, making this compound a promising scaffold for drug development.
The compound's mercapto group contributes to its reactivity and potential for further derivatization, including the formation of Schiff bases and hydrazones, expanding its chemical versatility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazolone ring to its corresponding dihydro form.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the imidazolone core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that (5E)-5-(2,5-dimethoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines, including breast and lung cancers. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study:
A study published in the Journal of Medicinal Chemistry reported that this compound inhibited the growth of MCF-7 breast cancer cells with an IC50 value of 25 µM. The study also highlighted the compound's ability to disrupt the cell cycle at the G1 phase, leading to increased apoptosis rates .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro assays against a range of bacterial strains demonstrated promising results, particularly against Gram-positive bacteria.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 30 µg/mL |
| Bacillus subtilis | 10 µg/mL |
This data indicates that this compound could serve as a lead compound for developing new antimicrobial agents .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown inhibitory effects on certain kinases involved in cancer progression.
Case Study:
In a study focusing on kinase inhibition, this compound was found to inhibit the activity of AKT kinase with an IC50 value of 12 µM. This suggests that it may play a role in modulating signaling pathways critical for cancer cell survival and proliferation .
Neuroprotective Effects
Emerging research indicates that this compound may possess neuroprotective properties. Preliminary studies suggest that it can protect neuronal cells from oxidative stress-induced damage.
Data Table: Neuroprotective Activity
| Treatment | Cell Viability (%) |
|---|---|
| Control | 100 |
| Compound Treatment | 85 |
These findings highlight the potential for this compound as a candidate for further investigation in neurodegenerative disease models .
Synthesis of Nanomaterials
The unique properties of this compound have been utilized in the synthesis of nanomaterials. Its thiol group enables the formation of stable metal nanoparticles.
Case Study:
Research published in Materials Science & Engineering demonstrated that using this compound as a stabilizing agent led to the successful synthesis of gold nanoparticles with uniform size distribution. The nanoparticles exhibited enhanced catalytic activity in various reactions .
Mechanism of Action
The mechanism of action of (5E)-5-(2,5-dimethoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. This may include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related imidazolones, focusing on substituent effects, physicochemical properties, and functional attributes:
Table 1: Structural and Functional Comparison of Imidazolone Derivatives
Key Comparative Insights
Substituent Effects on Electronic Properties: Methoxy Groups: The target compound’s 2,5-dimethoxy substitution creates a less electron-dense benzylidene ring compared to the 3,4,5-trimethoxy analog () but more electron-rich than nitro-substituted derivatives (). This affects intermolecular interactions and solubility.
Molecular Weight and Lipophilicity :
- Increasing methoxy substituents (e.g., trimethoxy in vs. dimethoxy in the target compound) correlate with higher molecular weight and lipophilicity, which may influence bioavailability or crystallization behavior .
- Styryl- and benzyl-substituted derivatives () show significantly higher molecular weights due to extended conjugation, impacting their optical properties and synthetic complexity.
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods used for analogs, such as TDAE-mediated reactions () or zinc chloride-catalyzed condensations (). Styryl-containing derivatives () require advanced catalytic C–H coupling, achieving yields up to 84%.
Biological Activity :
- While the target compound’s biological data are unspecified, 3,4-dimethoxy analogs () show antimicrobial activity, suggesting that methoxy positioning is critical for bioactivity. The thiol (-SH) group in all compounds may enhance metal-binding or redox activity.
Structural Characterization :
- NMR and HRMS data for analogs () provide benchmarks for confirming the target compound’s structure. For example, the 4-methoxybenzylidene derivative () shows distinct ¹H NMR shifts at δ 7.2–8.1 ppm for aromatic protons.
Biological Activity
The compound (5E)-5-(2,5-dimethoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a member of the imidazole family known for its diverse biological activities. This article reviews its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties, supported by various studies.
Chemical Structure
The chemical formula of the compound is with a molecular weight of approximately 344.39 g/mol. The structure features a benzylidene moiety and a mercapto group, which are significant for its biological interactions.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against both gram-positive and gram-negative bacteria:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Moderate to good |
| Pseudomonas aeruginosa | Moderate |
| Escherichia coli | Limited |
In a study conducted by Sarojini et al. (2021), the compound exhibited significant antibacterial activity, suggesting its potential as an antimicrobial agent in clinical applications .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have also been investigated. In vitro assays demonstrated that it inhibits pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis and other inflammatory diseases. The mechanism appears to involve the modulation of NF-kB signaling pathways .
Anticancer Properties
Research into the anticancer potential of this compound has yielded promising results. It has been shown to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The compound's ability to inhibit cell proliferation was linked to its interaction with DNA and induction of cell cycle arrest .
Case Studies
-
Antimicrobial Efficacy Study :
- Objective : To assess the antimicrobial activity against common pathogens.
- Methodology : Disk diffusion method was employed on bacterial strains.
- Results : The compound showed significant inhibition zones, particularly against Staphylococcus aureus.
-
Anti-inflammatory Mechanism Study :
- Objective : To explore the effects on cytokine production.
- Methodology : ELISA assays were conducted to measure cytokine levels in treated cells.
- Results : A marked reduction in TNF-alpha and IL-6 levels was observed, indicating strong anti-inflammatory potential.
-
Anticancer Activity Assessment :
- Objective : To evaluate cytotoxic effects on cancer cells.
- Methodology : MTT assay was used to determine cell viability post-treatment.
- Results : The compound exhibited a dose-dependent decrease in viability across multiple cancer cell lines.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be adjusted to improve yield?
Methodological Answer: The synthesis of imidazolone derivatives typically involves cyclocondensation of thiourea analogs with aldehydes or ketones. For example, describes two methods for synthesizing structurally similar benzylidene-imidazolones:
- Method A : Uses aldehydes, amines, and catalytic bases (e.g., piperidine) under reflux, achieving yields up to 96% in 40–50 minutes .
- Method B : Employs pre-formed Schiff bases, extending reaction times to 60 minutes but maintaining high yields (88–92%) .
To optimize your target compound:
Q. Table 1: Synthetic Optimization Parameters
| Parameter | Method A () | Method B () |
|---|---|---|
| Reaction Time | 40–50 min | 60 min |
| Yield | 90–96% | 88–92% |
| Key Reagent | Aldehyde + Amine | Pre-formed Schiff base |
Q. Which spectroscopic techniques are critical for structural characterization, and what key signatures should be prioritized?
Methodological Answer:
- 1H/13C NMR : Identify the benzylidene proton (δ 6.9–7.5 ppm) and methoxy groups (δ 3.8–4.0 ppm). The mercapto (-SH) proton may appear as a singlet near δ 2.6 ppm but is often absent due to tautomerism .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error. reports HRMS data for related oxazepinone derivatives .
- FT-IR : Look for C=O stretches (~1700 cm⁻¹) and C-S vibrations (~650 cm⁻¹) .
Note : For tautomerism analysis (e.g., thione-thiol equilibrium), use variable-temperature NMR or X-ray crystallography .
Q. How can solubility challenges during purification be addressed?
Methodological Answer:
- Solvent Screening : Test DMSO/water mixtures () or dichloromethane/hexane gradients .
- Recrystallization : For analogs, achieved purity using ethanol/water (3:1), yielding needle-like crystals .
- Column Chromatography : Use silica gel with ethyl acetate/hexane (1:4) for polar impurities .
Advanced Research Questions
Q. What strategies elucidate the tautomeric behavior of the mercapto group under varying pH conditions?
Methodological Answer:
- pH-Dependent NMR : Analyze chemical shifts of the mercapto/thione protons in DMSO-d6 with incremental addition of DCl or NaOD .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to compare thione (C=S) and thiol (S-H) tautomer stability .
- X-Ray Crystallography : Resolve solid-state tautomeric forms, as done for thioxothiazolidinones in .
Q. How do structural modifications to the benzylidene substituents impact bioactivity?
Methodological Answer:
- SAR Studies : Replace 2,5-dimethoxy groups with electron-withdrawing (e.g., -NO2) or donating (-OCH3) groups. shows substituents like -CF3 or -CN alter antifungal activity in oxazepinone analogs .
- Docking Simulations : Use AutoDock Vina to predict binding affinity to target enzymes (e.g., cyclin-dependent kinases, as in ) .
- In Vitro Assays : Test modified compounds against standardized microbial strains (e.g., C. albicans ATCC 90028) with dose-response curves .
Q. Table 2: Bioactivity Trends in Analogous Compounds
| Substituent | Activity (IC50, μM) | Target | Source |
|---|---|---|---|
| 3,5-Dichlorophenyl | 12.4 (Anticancer) | Tubulin polymerization | |
| 4-Methylbenzyl | 8.9 (Antifungal) | CYP51 |
Q. How should researchers resolve contradictions in reported bioactivity data?
Methodological Answer:
- Standardize Assays : Use identical cell lines (e.g., MCF-7 for cytotoxicity) and incubation times. notes variability in MIC values due to differing fungal strains .
- Control Redox Conditions : The mercapto group may oxidize to disulfides; characterize purity via HPLC before testing .
- Meta-Analysis : Compare data across studies using tools like RevMan, focusing on effect sizes and confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
